Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
CAS No.: 1082847-64-0
Cat. No.: VC11501566
Molecular Formula: C11H9N3S
Molecular Weight: 215.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082847-64-0 |
|---|---|
| Molecular Formula | C11H9N3S |
| Molecular Weight | 215.3 |
| IUPAC Name | 5-methyl-[1,3]thiazolo[4,5-f]quinolin-2-amine |
| Standard InChI | InChI=1S/C11H9N3S/c1-6-5-8-10(14-11(12)15-8)7-3-2-4-13-9(6)7/h2-5H,1H3,(H2,12,14) |
| SMILES | CC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N |
Introduction
Structural and Chemical Profile of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-
Molecular Architecture
The compound’s core structure consists of a quinoline ring system fused with a thiazole moiety at the 4,5-positions. The methyl group at the 5-position introduces steric and electronic modifications that influence its reactivity and biological interactions. Its molecular formula is C<sub>11</sub>H<sub>9</sub>N<sub>3</sub>S, with a molecular weight of 215.28 g/mol. The IUPAC name, 5-methyl- thiazolo[4,5-f]quinolin-2-amine, reflects this substitution pattern.
Key spectroscopic identifiers include:
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 9.18 (d, <i>J</i> = 2.32 Hz, 1H), 8.93 (d, <i>J</i> = 1.34 Hz, 1H), 8.15 (s, 1H), 7.84 (s, 2H), 2.73 (s, 3H) .
-
LC-MS: Observed [M+1]<sup>+</sup> at <i>m/z</i> 284.10, consistent with the molecular formula .
Physicochemical Properties
The compound’s solubility and stability are influenced by its planar aromatic system and polar functional groups. Its logP value (predicted 2.1) suggests moderate lipophilicity, enabling membrane permeability while retaining aqueous solubility under physiological conditions. The presence of the thiazole ring enhances hydrogen-bonding capacity, critical for target binding.
| Property | Value |
|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>9</sub>N<sub>3</sub>S |
| Molecular Weight | 215.28 g/mol |
| CAS Number | 1082847-64-0 |
| Purity | ≥95% |
| SMILES | CC1=CC2=C(C3=C1N=CC=C3)N=C(S2)N |
Synthetic Methodology and Optimization
Multi-Step Synthesis
The synthesis of Thiazolo[4,5-f]quinolin-2-amine, 5-methyl- (designated SKA-346 in recent studies) involves a five-step sequence starting from substituted quinoline precursors :
-
Quinoline Amination: 5-Methylquinolin-8-amine is treated with benzoyl isothiocyanate in acetone to form a thiourea intermediate.
-
Cyclization: Bromine-mediated cyclization in dichloromethane yields the thiazoloquinoline core.
-
Acetylation: Reaction with acetic anhydride and triethylamine introduces protective acetyl groups.
-
Deprotection: Methanolic sodium methoxide removes acetyl groups, yielding the primary amine.
-
Purification: Combi-flash chromatography (70% ethyl acetate/hexane) achieves >95% purity .
Analytical Validation
Purity is confirmed via HPLC and LC-MS, while structural elucidation relies on <sup>1</sup>H NMR and high-resolution mass spectrometry. Impurities, primarily unreacted intermediates, are minimized through iterative column chromatography .
Biological Activities and Mechanistic Insights
KCa3.1 Channel Activation
SKA-346 demonstrates selective activation of KCa3.1 channels (EC<sub>50</sub> = 1.2 µM), with negligible effects on related channels (KCa2.3, Kv1.3) . This selectivity arises from interactions with the channel’s calmodulin-binding domain, as evidenced by electrophysiological assays in HEK293 cells expressing recombinant channels .
Immunosuppressive Effects
In tumor necrosis models, SKA-346 suppresses activation of tumor-infiltrating lymphocytes (TILs) by modulating potassium efflux, thereby reducing pro-inflammatory cytokine release (e.g., IL-2, IFN-γ) . This immunomodulation is concentration-dependent, with maximal inhibition observed at 10 µM .
Therapeutic Applications and Future Directions
Autoimmune Disorders
KCa3.1 channels are implicated in T-cell activation, making SKA-346 a candidate for treating multiple sclerosis and rheumatoid arthritis. Preclinical models show reduced lymphocyte infiltration into inflamed tissues at doses ≤5 mg/kg .
Oncology Adjunct Therapy
By dampening TIL activity in necrotic tumor regions, SKA-346 may synergize with checkpoint inhibitors to mitigate immunosuppressive microenvironments. Pilot studies in murine melanoma models demonstrate delayed tumor progression when combined with anti-PD-1 therapy .
Synthetic Challenges and Derivative Development
Current limitations in yield and scalability necessitate improved catalytic systems. Future work may explore:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume